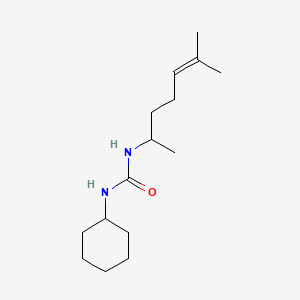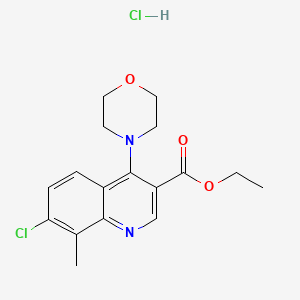![molecular formula C21H24F4O4 B5101709 2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as TFMPP and is a member of the phenethylamine family. TFMPP is a synthetic compound that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mechanism of Action
TFMPP acts as a partial agonist of the serotonin receptor 5-HT2A. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels can lead to various physiological and psychological effects such as mood elevation, altered perception, and cognitive enhancement.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to altered perception and mood elevation. TFMPP has also been found to have stimulant effects, leading to increased energy levels and alertness. However, TFMPP has also been associated with adverse effects such as nausea, vomiting, and anxiety.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, ensuring the purity of the final product. TFMPP is also relatively stable and can be stored for extended periods, making it an ideal compound for long-term studies. However, TFMPP also has limitations, such as its potential for adverse effects and its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
TFMPP has several potential future directions for research. One of the significant areas of research is in the field of neuroscience, where TFMPP's potential use in the treatment of various neurological disorders is being explored. TFMPP's potential use in the development of new drugs for the treatment of depression and anxiety is also being studied. Additionally, TFMPP's potential use in the development of new psychoactive substances is also an area of interest for researchers.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. TFMPP has been studied for its potential applications in neuroscience and the treatment of various neurological disorders. While TFMPP has several advantages for lab experiments, it also has limitations, such as its potential for adverse effects and limited solubility in water. TFMPP's potential future directions for research include the development of new drugs for the treatment of depression and anxiety and the development of new psychoactive substances.
Synthesis Methods
TFMPP is synthesized by reacting 2,2,3,3-tetrafluoropropyl phenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid anhydride in the presence of a catalyst. The process involves multiple steps and requires careful handling of the reactants to ensure the purity of the final product.
Scientific Research Applications
TFMPP has been used in various scientific studies to understand its potential applications in research. One of the significant uses of TFMPP is in the field of neuroscience. It has been found that TFMPP can activate the serotonin receptor 5-HT2A, which is involved in various neurological functions such as mood regulation, perception, and cognition. TFMPP has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
properties
IUPAC Name |
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJOVYGBCQFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)



![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)